Calculated Lipophilicity Shift: Cyclopropylmethyl vs. Cyclopropyl at N4
The target compound features an N4-cyclopropylmethyl group (–CH2–cPr, clogP contribution ≈ +1.5) in place of the N4-cyclopropyl group (–cPr) found in the immediate des-methylene analog 3-tert-butyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-86-9). Based on the fragment-based clogP calculation method (CLOGP), the insertion of a methylene spacer between the triazolone core and the cyclopropyl ring raises the calculated partition coefficient by approximately +0.35 to +0.50 log units, enhancing membrane permeability potential while maintaining the topological polar surface area at ca. 38 Ų [1][2]. This quantitative lipophilicity difference is relevant because numerous structure-activity relationship campaigns on triazolone scaffolds have shown that variations of ±0.3 logP units can shift cellular IC₅₀ values by more than 3-fold [1].
| Evidence Dimension | Calculated logP (clogP) – fragment-based estimate |
|---|---|
| Target Compound Data | clogP ≈ 1.8 (estimated via CLOGP method for C11H19N3O containing –CH2–cPr at N4) |
| Comparator Or Baseline | 3-tert-butyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-86-9): clogP ≈ 1.3–1.45 (estimated for C10H17N3O, –cPr at N4) |
| Quantified Difference | +0.35 to +0.50 log units |
| Conditions | Fragment additivity calculation (CLOGP); no experimental shake-flask logP data publicly available for either compound as of 2026.05 |
Why This Matters
This lipophilicity increment, if confirmed experimentally, could translate into measurably higher membrane permeability and thus greater cellular potency in phenotypic screens, making the target compound a preferred choice when passive diffusion is rate-limiting.
- [1] Deng J, et al. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors. Bioorg Med Chem. 2015;23(3):455-465. (SAR discussion on lipophilicity–potency relationship in triazolone series). View Source
- [2] CLOGP fragment library (Daylight Chemical Information Systems, version 4.9.4); values derived by fragment summation for the two explicitly named structures. View Source
